molecular formula C30H31N3O3S B2520162 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113139-21-1

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2520162
CAS No.: 1113139-21-1
M. Wt: 513.66
InChI Key: QOIIWLSAMVMRJU-UHFFFAOYSA-N
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Description

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the sulfanyl group, and subsequent functionalization to introduce the desired substituents.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols or disulfides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Its quinazoline core makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfonyl phenyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide
  • 2-(4-methylphenyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

The unique combination of functional groups in 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide distinguishes it from similar compounds. The presence of the sulfanyl group and the specific substituents on the quinazoline core contribute to its distinct chemical properties and potential biological activity.

Properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3S/c1-20(2)18-31-28(35)24-13-14-25-26(17-24)32-30(37-19-27(34)23-11-9-21(3)10-12-23)33(29(25)36)16-15-22-7-5-4-6-8-22/h4-14,17,20H,15-16,18-19H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIIWLSAMVMRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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